

An In-depth Technical Guide to Ethyl 5-ethyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-ethyl-1H-indole-2-carboxylate*

Cat. No.: B556501

[Get Quote](#)

CAS Number: 37033-94-6

This technical guide provides a comprehensive overview of **Ethyl 5-ethyl-1H-indole-2-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and agrochemical research. This document collates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses its potential biological activities.

Chemical and Physical Properties

Ethyl 5-ethyl-1H-indole-2-carboxylate is a member of the indole class of compounds, which are known for their diverse biological activities. The presence of the ethyl group at the 5-position and the ethyl ester at the 2-position of the indole scaffold provides a unique molecular framework for further chemical modifications, making it a valuable building block in medicinal chemistry.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	37033-94-6	N/A
Molecular Formula	C ₁₃ H ₁₅ NO ₂	N/A
Molecular Weight	217.26 g/mol	N/A
Melting Point	101-107 °C	N/A
Boiling Point	155.7 °C @ 0.4 Torr; 368.4 °C @ 760 mmHg	N/A
Density	1.148 g/cm ³	N/A
Refractive Index	1.597	N/A

Synthesis and Experimental Protocols

The synthesis of substituted indole-2-carboxylates can be achieved through several established synthetic routes. While a specific, detailed experimental protocol for the synthesis of **Ethyl 5-ethyl-1H-indole-2-carboxylate** is not readily available in the public domain, a general and robust method involves the Japp-Klingemann reaction followed by a Fischer indole synthesis.

General Experimental Protocol: Japp-Klingemann/Fischer Indole Synthesis

This synthetic strategy is a two-step process that first involves the formation of a hydrazone, which is then cyclized to form the indole ring.

Step 1: Japp-Klingemann Reaction (Hydrazone Formation)

The Japp-Klingemann reaction utilizes a β -keto-ester and an aryl diazonium salt to form a hydrazone. For the synthesis of the target molecule, the starting materials would be ethyl 2-ethylacetooacetate and the diazonium salt of 4-ethylaniline.

- Materials: 4-ethylaniline, sodium nitrite, hydrochloric acid, ethyl 2-ethylacetooacetate, sodium acetate, ethanol, water.

- Procedure:
 - A solution of 4-ethylaniline in aqueous hydrochloric acid is cooled to 0-5 °C.
 - An aqueous solution of sodium nitrite is added dropwise to the cooled solution of 4-ethylaniline to form the diazonium salt. The temperature is maintained below 5 °C throughout the addition.
 - In a separate flask, ethyl 2-ethylacetoacetate is dissolved in ethanol, and a solution of sodium acetate in water is added.
 - The freshly prepared diazonium salt solution is then slowly added to the ethyl 2-ethylacetoacetate solution, keeping the temperature below 10 °C.
 - The reaction mixture is stirred for several hours, during which the hydrazone precipitates.
 - The solid hydrazone is collected by filtration, washed with water, and dried.

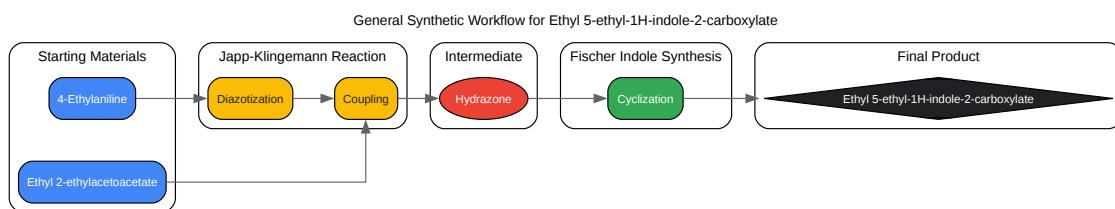
Step 2: Fischer Indole Synthesis (Cyclization)

The formed hydrazone is then cyclized, typically under acidic conditions, to yield the indole ring system.

- Materials: The hydrazone from Step 1, a suitable acidic catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), and a high-boiling solvent (e.g., ethanol, acetic acid, or toluene).
- Procedure:
 - The hydrazone is suspended or dissolved in the chosen solvent.
 - The acidic catalyst is added, and the mixture is heated to reflux for several hours.
 - The progress of the reaction is monitored by thin-layer chromatography.
 - Upon completion, the reaction mixture is cooled and poured into ice-water.
 - The precipitated crude product is collected by filtration.

- Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford **Ethyl 5-ethyl-1H-indole-2-carboxylate**.

Below is a workflow diagram illustrating the general synthetic approach.



[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow.

Biological Activity and Potential Applications

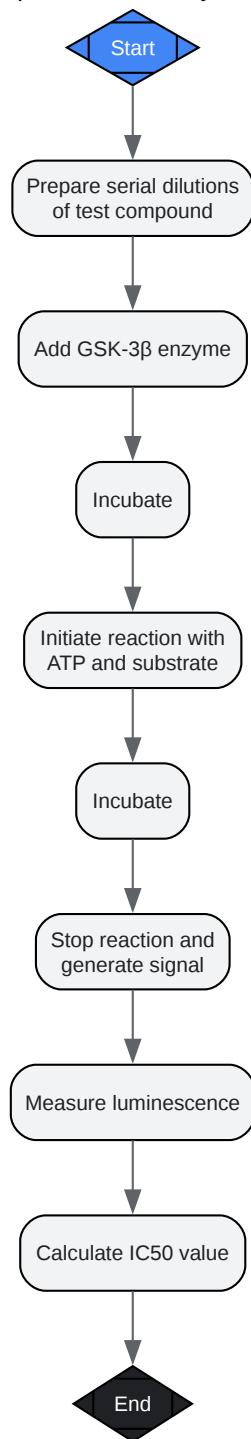
Indole derivatives are a prominent class of heterocyclic compounds in drug discovery, known to interact with a wide range of biological targets. While specific biological data for **Ethyl 5-ethyl-1H-indole-2-carboxylate** is limited, related 5-substituted indole-2-carboxylates have been investigated for their potential as inhibitors of Glycogen Synthase Kinase-3 β (GSK-3 β).

GSK-3 β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers. Inhibition of GSK-3 β is therefore a promising therapeutic strategy.

General Experimental Protocol: In Vitro GSK-3 β Inhibition Assay (Luminiscence-Based)

To evaluate the inhibitory potential of compounds like **Ethyl 5-ethyl-1H-indole-2-carboxylate** against GSK-3 β , a common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

- Materials: Recombinant human GSK-3 β enzyme, GSK-3 β substrate peptide, ATP, kinase buffer, test compound (dissolved in DMSO), and a commercial ATP detection reagent (e.g., Kinase-Glo®).
- Procedure:
 - The test compound is serially diluted in kinase buffer to various concentrations.
 - The GSK-3 β enzyme is added to the wells of a microplate containing the test compound dilutions and incubated for a short period.
 - The kinase reaction is initiated by adding a mixture of the GSK-3 β substrate peptide and ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The ATP detection reagent is added to the wells, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
 - The luminescence is measured using a plate-reading luminometer.
 - The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GSK-3 β Inhibition Assay Workflow[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-ethyl-1H-indole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556501#ethyl-5-ethyl-1h-indole-2-carboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com